molecular formula C16H21F9N4O3 B118097 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane CAS No. 406939-92-2

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane

Cat. No. B118097
M. Wt: 488.35 g/mol
InChI Key: YAJIMXYFYCOBMX-UHFFFAOYSA-N
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Description

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane (TTA-TTC) is a novel, water-soluble, and stable tetraazacyclotetradecane (TTC) derivative with potential applications in various fields. TTA-TTC is a polycyclic aromatic hydrocarbon (PAH) derived from the tetraazacyclotetradecane (TTC) core. It is a highly functionalized molecule with four trifluoroacetyl groups, enabling it to form strong hydrogen bonds with other molecules and conferring unique properties to it. This molecule has been explored for its potential use in a variety of applications, including drug delivery, catalysis, and bioconjugation.

Scientific Research Applications

Synthesis and Chemical Properties

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane is a compound derived from the parent macrocycle 1,4,8,11-tetraazacyclotetradecane, also known as cyclam. A study by Lázár (1999) demonstrated a regioselective synthesis process for its derivatives, highlighting the potential for controlled chemical modifications and applications in complexing agents for metal ions (Lázár, 1999).

Coordination Chemistry and Metal Complexes

This compound has been studied for its role in coordination chemistry, especially in forming complexes with metals. Bergamini et al. (2004) explored its use in proton-driven self-assembled systems, examining its interaction with cyanide metal complexes and its potential applications in developing novel metal-organic frameworks (Bergamini et al., 2004).

Potential in Synthesizing Bifunctional Chelating Agents

Mishra and Chatal (2001) studied the synthesis of macrocyclic bifunctional chelating agents using derivatives of 1,4,8,11-tetraazacyclotetradecane. This research opens avenues for applications in radiopharmaceuticals and diagnostic imaging, given the importance of chelating agents in these fields (Mishra & Chatal, 2001).

Analytical and Structural Chemistry

Studies have also focused on the analytical and structural aspects of this compound. For instance, Lima et al. (2008) conducted structural analyses of cyclam derivatives, providing insights into the acid-base properties and metal complexation, crucial for understanding the behavior of these compounds in various chemical environments (Lima et al., 2008).

Applications in Luminescence and Materials Science

Zhu et al. (2008) explored the use of related macrocyclic polyamine ligands in the synthesis of lanthanide-based metal-organic frameworks (MOFs). These complexes exhibited strong fluorescent emissions, indicating potential applications in materials science, especially in the development of luminescent materials (Zhu et al., 2008).

properties

IUPAC Name

1-[4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F9N4O3/c17-14(18,19)11(30)27-6-2-7-29(13(32)16(23,24)25)10-9-28(12(31)15(20,21)22)5-1-3-26-4-8-27/h26H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJIMXYFYCOBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F9N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465656
Record name 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane

CAS RN

406939-92-2
Record name 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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